1-Ethyl-2,3-dimethylimidazolium
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Overview
Description
1-Ethyl-2,3-dimethylimidazolium is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is characterized by its imidazolium cation, which is substituted with ethyl and methyl groups at specific positions. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .
Preparation Methods
The synthesis of 1-ethyl-2,3-dimethylimidazolium typically involves a two-step process. The first step is the alkylation of imidazole to form 1-ethyl-2,3-dimethylimidazole. This is followed by a metathesis reaction with a suitable anion source to produce the desired ionic liquid. For example, the synthesis of this compound tetrafluoroborate involves reacting 1-ethyl-2,3-dimethylimidazole with tetrafluoroboric acid . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction.
Chemical Reactions Analysis
1-Ethyl-2,3-dimethylimidazolium can undergo various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the imidazolium cation or the anion.
Substitution: The imidazolium ring can participate in nucleophilic substitution reactions, where the methyl or ethyl groups can be replaced by other substituents.
Complex Formation: The imidazolium cation can form complexes with various metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Ethyl-2,3-dimethylimidazolium has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in the extraction and stabilization of biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: It is used in the production of high-voltage supercapacitors and as an electrolyte in batteries.
Mechanism of Action
The mechanism by which 1-ethyl-2,3-dimethylimidazolium exerts its effects is primarily through its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π interactions. These interactions can influence the solubility, reactivity, and stability of other compounds in solution .
Comparison with Similar Compounds
1-Ethyl-2,3-dimethylimidazolium can be compared with other imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium and 1,3-dimethylimidazolium. The presence of the additional methyl group at the 2-position in this compound can lead to differences in melting point, thermal stability, and reactivity . For example, 1-ethyl-3-methylimidazolium has a lower melting point and different solvation properties compared to this compound .
Conclusion
This compound is a versatile ionic liquid with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.
Properties
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2/c1-4-9-6-5-8(3)7(9)2/h5-6H,4H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDPGYNHSIIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N2+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861449 |
Source
|
Record name | 1-Ethyl-2,3-dimethylimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131097-15-9 |
Source
|
Record name | 1-Ethyl-2,3-dimethylimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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